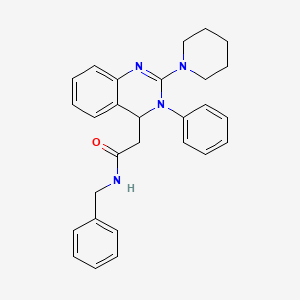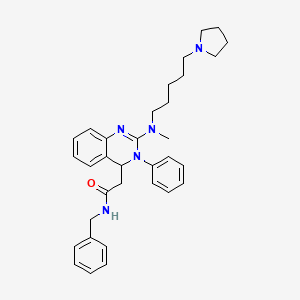
N-benzyl-2-(2-(methyl(5-(pyrrolidin-1-yl)pentyl)amino)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KYS-05077 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving benzyl and methyl groups.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
KYS-05077 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: KYS-05077 can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
KYS-05077 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of T-type calcium channels.
Biology: The compound is used to investigate the role of calcium channels in various biological processes, including pain signaling and neuronal activity.
Medicine: KYS-05077 has shown potential as an analgesic agent, particularly in the treatment of chronic pain conditions. .
Mechanism of Action
KYS-05077 exerts its effects by inhibiting T-type calcium channels, specifically the Cav3.1 and Cav3.2 subtypes. These channels are involved in the regulation of calcium influx in neurons, which is crucial for various physiological processes. By blocking these channels, KYS-05077 reduces calcium influx, thereby modulating neuronal activity and reducing pain signaling .
Comparison with Similar Compounds
KYS-05077 is unique in its high affinity and specificity for T-type calcium channels. Similar compounds include:
KYS-05090S: Another T-type calcium channel blocker with similar analgesic properties.
Mibefradil: A well-known T-type calcium channel blocker used in the treatment of hypertension and chronic pain.
Z944: A novel T-type calcium channel blocker currently under investigation for its potential in pain management
KYS-05077 stands out due to its high specificity for the Cav3.1 and Cav3.2 subtypes, making it a valuable tool in the study of these channels and their role in pain signaling.
Properties
Molecular Formula |
C33H41N5O |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-benzyl-2-[2-[methyl(5-pyrrolidin-1-ylpentyl)amino]-3-phenyl-4H-quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C33H41N5O/c1-36(21-11-4-12-22-37-23-13-14-24-37)33-35-30-20-10-9-19-29(30)31(38(33)28-17-7-3-8-18-28)25-32(39)34-26-27-15-5-2-6-16-27/h2-3,5-10,15-20,31H,4,11-14,21-26H2,1H3,(H,34,39) |
InChI Key |
DKHAGFIMNLTLHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN1CCCC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


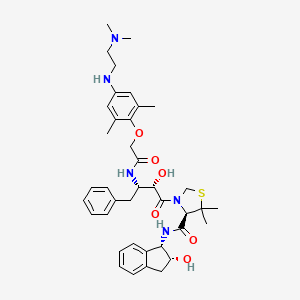
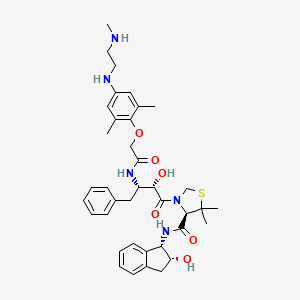
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
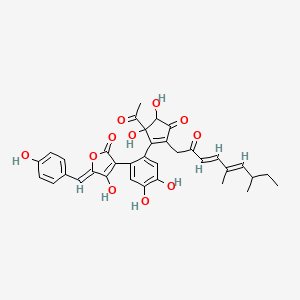
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
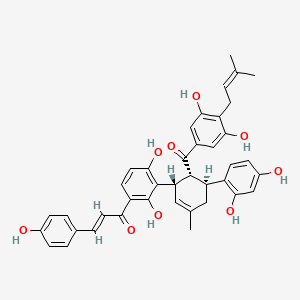
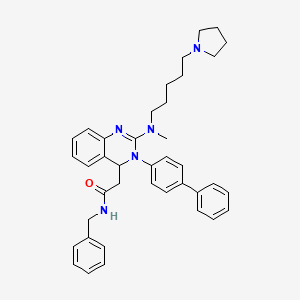
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
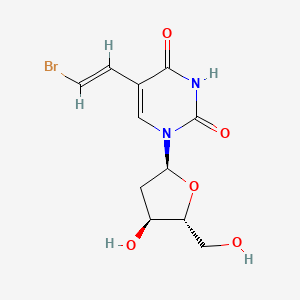
![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
